5-(4-Benzyloxyphenyl)-2-formylphenol
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Overview
Description
5-(4-Benzyloxyphenyl)-2-formylphenol: is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a formyl group and a hydroxyl group
Mechanism of Action
Target of Action
A structurally similar compound, kh064, has been found to interact with phospholipase a2, a membrane-associated enzyme . This enzyme plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Biochemical Pathways
If we consider its potential interaction with phospholipase a2, it could influence the metabolism of phospholipids, thereby affecting cell membrane integrity and function .
Pharmacokinetics
A related compound, 2-(4′ benzyloxyphenyl)-3-hydroxy-chromen-4-one, has been studied for its pharmacokinetic properties in the context of neurodegenerative diseases . Similar studies could provide insights into the ADME properties of 5-(4-Benzyloxyphenyl)-2-formylphenol.
Result of Action
Based on its potential interaction with phospholipase a2, it could influence cell membrane function and integrity .
Biochemical Analysis
Biochemical Properties
It’s structurally related to other benzyloxyphenyl compounds, which have been found to interact with enzymes such as secretory phospholipase A2 . The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions .
Cellular Effects
Related compounds have been shown to exhibit anti-proliferative activity against various cancer cell lines . They influence cell function by disrupting key cellular signaling pathways .
Molecular Mechanism
Related compounds have been shown to inhibit the activation of NF-KB, Akt, p38 MAPK and ERK pathways . This suggests that 5-(4-Benzyloxyphenyl)-2-formylphenol might exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-benzyloxybenzaldehyde.
Formylation: The formylation of 4-benzyloxybenzaldehyde is achieved using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Hydroxylation: The hydroxylation step introduces the hydroxyl group at the ortho position relative to the formyl group. This can be achieved using a hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industry:
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
4-Benzyloxybenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain reactions.
2-Formylphenol: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
5-(4-Benzyloxyphenyl)-1,2,4-triazole: Contains a triazole ring, offering different biological activities.
Uniqueness: 5-(4-Benzyloxyphenyl)-2-formylphenol is unique due to the presence of both the benzyloxy and formyl groups, which confer specific reactivity and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
2-hydroxy-4-(4-phenylmethoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLOKAZPMXJPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685381 |
Source
|
Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-11-0 |
Source
|
Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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